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molecular formula C10H10ClN3O B3007217 3-(2-Chloroethyl)-1-(3-cyanophenyl)urea CAS No. 803729-99-9

3-(2-Chloroethyl)-1-(3-cyanophenyl)urea

Cat. No. B3007217
M. Wt: 223.66
InChI Key: FSRACBNBALMZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08354418B2

Procedure details

65.00 g (550 mmol) 3-amino-benzonitrile are dissolved in 450 ml dioxane, 56 ml (660 mmol) 1-chloro-2-isocyanato-ethane dissolved in 60 ml dioxane are added dropwise. The reaction mixture is stirred for 3 hours at 60° C. and for 16 hours at ambient temperature. Then the precipitate is suction filtered, washed with diethyl ether and dried.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6].[Cl:10][CH2:11][CH2:12][N:13]=[C:14]=[O:15]>O1CCOCC1>[Cl:10][CH2:11][CH2:12][NH:13][C:14]([NH:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:4]([C:5]#[N:6])[CH:3]=1)=[O:15]

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
NC=1C=C(C#N)C=CC1
Name
Quantity
450 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
56 mL
Type
reactant
Smiles
ClCCN=C=O
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 3 hours at 60° C. and for 16 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
ClCCNC(=O)NC1=CC(=CC=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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